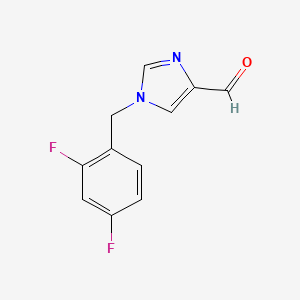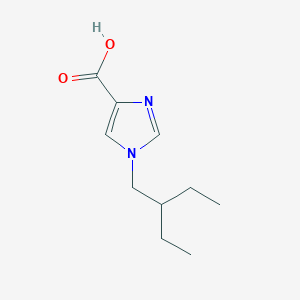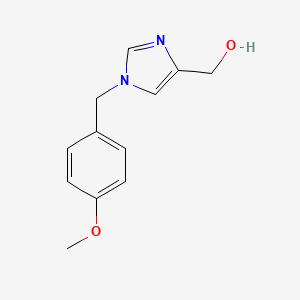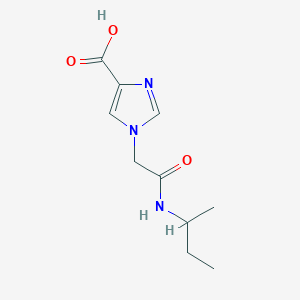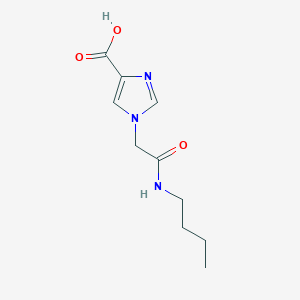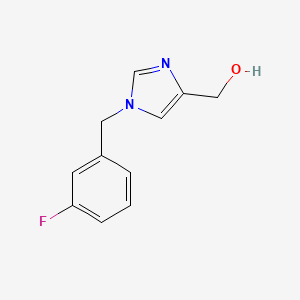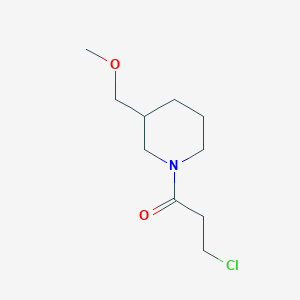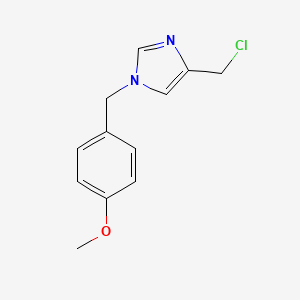
4-(chloromethyl)-1-(4-methoxybenzyl)-1H-imidazole
Overview
Description
“4-(chloromethyl)-1-(4-methoxybenzyl)-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The compound also has a methoxybenzyl group and a chloromethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, being aromatic, contributes to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The chloromethyl group, for instance, might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar imidazole ring and methoxy group might make it somewhat soluble in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Activities
Synthesis and Antimicrobial Activity : Novel imidazole derivatives, including compounds similar to 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-imidazole, have been synthesized and shown to exhibit significant antimicrobial activities. This highlights their potential in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Antimycobacterial Activity : Imidazole derivatives have been designed and synthesized for their potential antimycobacterial activities, mimicking parts of potent antimycobacterial compounds. This research underscores the importance of imidazole derivatives in combating mycobacterial infections (Miranda & Gundersen, 2009).
Pharmaceutical Applications
Cytotoxicity and Antibacterial Studies : The synthesis of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes from 1H-imidazole derivatives demonstrated high antibacterial activity and cytotoxicity against cancer cell lines, suggesting their potential in pharmaceutical applications (Patil et al., 2010).
Suzuki–Miyaura Cross Coupling : A synthetic pathway for new imidazole derivatives through Suzuki–Miyaura cross-coupling reactions showcases the versatility of these compounds in synthesizing a broad library of molecules for potential therapeutic uses (Loubidi et al., 2016).
Material Science Applications
- Photophysical Behavior : The study of DFHBI derivatives, which bind to the Spinach RNA aptamer, illuminated the importance of imidazole derivatives in developing fluorogenic molecules for bioimaging and material science applications (Santra et al., 2019).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-16-12-4-2-10(3-5-12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGZNCAUYROEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)
![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1474755.png)
![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)
